4-[[(E)-3-(furan-2-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid
Overview
Description
4-[[(E)-3-(furan-2-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(E)-3-(furan-2-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of furan-2-carbaldehyde with an appropriate substituted benzaldehyde under acidic conditions using a 1-M HCl acetic acid solution.
Final Coupling: The intermediate is then coupled with 4-aminobenzoic acid under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[[(E)-3-(furan-2-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and benzoic acid moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives .
Scientific Research Applications
4-[[(E)-3-(furan-2-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a tyrosinase inhibitor, which can be useful in treating hyperpigmentation disorders.
Antimicrobial Activity: The compound has shown moderate antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
Biological Studies: It is used in studies related to enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 4-[[(E)-3-(furan-2-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the catalytic and allosteric sites of the enzyme, inhibiting its activity and reducing melanin synthesis . The compound’s structure allows it to interact with key residues in the enzyme’s active site, leading to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of various furan derivatives.
4-Methylbenzoyl chloride: Used in the amidation step of the synthesis.
4-Aminobenzoic acid: A common intermediate in the synthesis of benzoic acid derivatives.
Uniqueness
4-[[(E)-3-(furan-2-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit tyrosinase and its antimicrobial properties set it apart from other similar compounds .
Properties
IUPAC Name |
4-[[(E)-3-(furan-2-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-14-4-6-15(7-5-14)20(25)24-19(13-18-3-2-12-29-18)21(26)23-17-10-8-16(9-11-17)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28)/b19-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVQWLATYSEUSW-CPNJWEJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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